6-Methylidenebicyclo[3.1.0]hexan-2-one
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Overview
Description
6-Methylidenebicyclo[3.1.0]hexan-2-one is a bicyclic organic compound with the molecular formula C₇H₈O. It is characterized by a unique structure that includes a bicyclo[3.1.0]hexane ring system with a methylene group at the 6-position and a ketone functional group at the 2-position. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidenebicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is typically carried out using an organic or iridium photoredox catalyst under blue LED irradiation, which provides good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methylidenebicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methylene group at the 6-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as NaBH₄ and LiAlH₄ are frequently used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Methylidenebicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Methylidenebicyclo[3.1.0]hexan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The methylene and ketone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-2-one: Lacks the methylene group at the 6-position, resulting in different reactivity and applications.
6-Methylenebicyclo[3.1.0]hexane: Lacks the ketone functional group, leading to distinct chemical properties and uses.
Uniqueness
6-Methylidenebicyclo[3.1.0]hexan-2-one is unique due to the presence of both the methylene group and the ketone functional group. This combination imparts distinctive reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
166193-03-9 |
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Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
6-methylidenebicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H8O/c1-4-5-2-3-6(8)7(4)5/h5,7H,1-3H2 |
InChI Key |
YLCKWCDXTJJQJY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C1C(=O)CC2 |
Origin of Product |
United States |
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